1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chlorophenyl and fluoropyrimidinyl groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-fluoro-6-methoxypyrimidine-2-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea: Similar structure but lacks the methoxypyrimidinyl group.
1-(3-Chlorophenyl)-3-(4-methoxypyrimidin-2-yl)urea: Similar structure but lacks the fluorine atom.
1-(3-Chlorophenyl)-3-(6-methoxypyrimidin-2-yl)urea: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness
1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea is unique due to the presence of both the fluorine and methoxy groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O2/c1-20-10-6-9(14)16-11(17-10)18-12(19)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOLVNRSYLNTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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